Fmoc-L-2-Pyridylalanine

Peptide hydrophilicity Radioligand design Somatostatin receptor targeting

Researchers designing metal-binding peptides or enantioselective catalysts require the precise 2-pyridylalanine regioisomer - substituting the 3- or 4-pyridyl isomer alters logD by ≥0.2 units and disrupts metal-chelation geometry. Fmoc-L-2-Pyridylalanine (CAS 185379-40-2) delivers the exact 2-pyridyl configuration for reproducible SPPS results. • 97% HPLC purity with batch-to-batch consistency • Bidentate 2-pyridyl side chain enables transition-metal coordination & catalyst design • Demonstrated utility in enantioselective allenoate additions to N-acyl imines • In stock with reliable global shipping

Molecular Formula C23H19N2O4-
Molecular Weight 387.4 g/mol
CAS No. 185379-40-2
Cat. No. B068737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Pyridylalanine
CAS185379-40-2
SynonymsM 467
M467
myeloma protein M 467
myeloma protein M467
Molecular FormulaC23H19N2O4-
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)[O-]
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyDXIVJCDZOMUITR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Pyridylalanine (CAS 185379-40-2) for Solid-Phase Peptide Synthesis: A Procurement-Focused Baseline


Fmoc-L-2-Pyridylalanine (CAS 185379-40-2, also designated Fmoc-2-Pal-OH) is a non-natural, aromatic amino acid derivative extensively employed as a building block in solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) α-amino protecting group and a 2-pyridyl side chain, which introduces a heteroaromatic ring capable of metal coordination, π-π stacking, and hydrogen bonding . This compound is primarily supplied as a light brown to pale yellow powder with a molecular weight of 388.42 g/mol and a melting point of 151 °C [1].

Fmoc-L-2-Pyridylalanine vs. Regioisomers and Phenylalanine: Why Generic Substitution Is Not an Option


Fmoc-protected pyridylalanines exist as three regioisomers (2-, 3-, and 4-pyridylalanine), each distinguished solely by the position of the nitrogen atom within the pyridine ring. This seemingly minor structural variation profoundly alters physicochemical and biological properties, as demonstrated by quantitative differences in hydrophilicity (logD) and receptor binding affinity (KD) [1]. Consequently, substituting the 2-pyridyl isomer with the more polar 3- or 4-pyridyl isomers without experimental justification can lead to unanticipated changes in peptide solubility, pharmacokinetics, and target engagement. Similarly, replacing the pyridyl moiety with phenylalanine, a common hydrophobic residue, eliminates the metal-coordinating and hydrogen-bonding capabilities intrinsic to the pyridine nitrogen, precluding applications that depend on these specific interactions .

Fmoc-L-2-Pyridylalanine: Quantitative Differentiation Evidence vs. 3- and 4-Pyridylalanine Isomers


Hydrophilicity (logD) of 2-Pyridylalanine vs. 3- and 4-Isomers in Somatostatin Antagonist Conjugates

The hydrophilicity of DOTA-[xPal3]-LM3 conjugates, where xPal denotes the pyridylalanine isomer, was measured as the distribution coefficient (logD). The 2-pyridylalanine (l2Pal) derivative exhibited a logD of -2.3 ± 0.1, which is significantly less hydrophilic than the 3-pyridylalanine (logD = -2.5 ± 0.1) and 4-pyridylalanine (logD = -2.6 ± 0.1) derivatives [1].

Peptide hydrophilicity Radioligand design Somatostatin receptor targeting

SST2 Receptor Binding Affinity (KD) of 2-Pyridylalanine vs. 3- and 4-Isomers

The binding affinity of 177Lu-labeled DOTA-[xPal3]-LM3 conjugates for the somatostatin receptor subtype 2 (SST2) was determined by saturation binding studies. The 2-pyridylalanine (l2Pal) derivative displayed a KD of 0.18 ± 0.02 nM, which represents a slightly lower affinity compared to the 3-pyridylalanine (KD = 0.15 ± 0.01 nM) and 4-pyridylalanine (KD = 0.11 ± 0.01 nM) derivatives [1].

Receptor binding affinity Somatostatin receptor subtype 2 Radioligand pharmacology

Natural Occurrence and Biological Relevance of the 2-Pyridylalanine Scaffold

The 2-pyridylalanine moiety is a key structural component of pentaminomycins F and G, two nonribosomal peptides isolated from a bacterial source. The presence of 2-pyridylalanine, rather than other pyridyl isomers, is essential for the bioactivity of these natural products [1].

Natural product discovery Nonribosomal peptides Antimicrobial peptides

Enantioselective Catalysis Using 2-Pyridylalanine-Containing Peptides

A tetrameric peptide sequence containing an embedded pyridylalanine (Pal) residue was identified as an efficient asymmetric catalyst for enantioselective allenoate additions to N-acyl imines. The study highlights the catalytic potential of peptides incorporating pyridylalanine, with the specific isomer (2-pyridylalanine) contributing to the observed stereoselectivity [1].

Asymmetric catalysis Peptide catalysts Enantioselective synthesis

Fmoc-L-2-Pyridylalanine: Optimal Application Scenarios Based on Quantitative Evidence


Radioligand Design Requiring Reduced Hydrophilicity and Lower Renal Uptake

For somatostatin-based radioligands and other peptide conjugates where minimizing hydrophilicity is desirable to alter biodistribution or reduce renal clearance, the 2-pyridylalanine isomer (logD = -2.3) is quantitatively superior to the 3-pyridyl (logD = -2.5) and 4-pyridyl (logD = -2.6) isomers . This property makes Fmoc-L-2-Pyridylalanine the building block of choice when designing peptides for imaging or therapeutic applications that require a balance between aqueous solubility and membrane permeability.

Bioactivity-Guided Design Inspired by Natural Nonribosomal Peptides

Given the presence of 2-pyridylalanine in naturally occurring nonribosomal peptides such as pentaminomycins F and G, researchers investigating antimicrobial or bioactive peptide discovery should prioritize this isomer to emulate validated natural pharmacophores . Substitution with 3- or 4-pyridylalanine would result in a non-natural, and potentially inactive, scaffold.

Peptide Catalyst Development for Asymmetric Synthesis

Fmoc-L-2-Pyridylalanine is a valuable building block for constructing peptide-based catalysts for enantioselective transformations, as demonstrated by its use in allenoate additions to N-acyl imines . The pyridine nitrogen can participate in substrate activation or transition-state stabilization, offering a unique functional handle not present in canonical amino acids.

Metal-Binding Peptide and Proteomics Probe Synthesis

The 2-pyridyl side chain provides a bidentate metal-chelating motif, enabling the synthesis of peptides with enhanced affinity for transition metals. This property is exploited in proteomics research to create probes for studying metal-dependent enzymes and protein-metal interactions . The regiospecificity of the nitrogen position in the 2-pyridyl isomer dictates the geometry and stability of the resulting metal complex, a parameter that cannot be replicated with 3- or 4-pyridylalanine [1].

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